molecular formula C9H8FN3 B1333949 5-(2-fluorophenyl)-1H-pyrazol-3-amine CAS No. 502132-86-7

5-(2-fluorophenyl)-1H-pyrazol-3-amine

Cat. No. B1333949
CAS RN: 502132-86-7
M. Wt: 177.18 g/mol
InChI Key: HUDWZILWJQGLPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyrazole derivatives, including those related to 5-(2-fluorophenyl)-1H-pyrazol-3-amine, has been explored in several studies. For instance, novel Schiff bases were synthesized using a multi-step reaction involving 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes, employing the Gewald synthesis technique and Vilsmeier-Haack reaction . Another study reported the synthesis of asymmetric ligands like 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and their complexation with ZnCl2, which involved hydrogen bonding and displayed a phase transition from solid to birefringent fluid at high temperatures . Additionally, novel amine derivatives of pyridine-based compounds were synthesized using microwave irradiation and subsequent treatment with various amines, demonstrating significant anticancer activity .

Molecular Structure Analysis

The molecular and supramolecular structures of pyrazole derivatives have been extensively studied. For example, the structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine was determined using single-crystal X-ray diffraction and supported by computational studies, including density functional theory (DFT) and Hartree-Fock (HF) methods . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, revealing insights into hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored in various chemical reactions. For instance, the condensation of pyrazole with different reagents led to the formation of pyrano[2,3-c]pyrazol-4(1H)-ones, and subsequent reactions with hydrazine hydrate, ethyl mercaptoacetate, or aromatic amines resulted in the opening of the pyrone ring and the formation of aminoenones, pyrazoles, or thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been characterized in several studies. The Schiff bases synthesized in one study were screened for their in vitro antimicrobial activity, with some derivatives showing excellent activity . The fluorescent properties of the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex were examined, revealing aggregation-induced emission behavior . The novel amine derivatives synthesized in another study were screened for anticancer activity, with some compounds showing high cytotoxicity against various cancer cell lines . The infrared spectrum, structural and optical properties, and molecular docking study of another pyrazole derivative suggested potential phosphodiesterase inhibitory activity .

Scientific Research Applications

Cancer Kinase Activity

5-(2-Fluorophenyl)-1H-pyrazol-3-amine derivatives show significant activity against important cancer kinases. A study by Abu Thaher et al. (2012) found that certain derivatives exhibited nanomolar-range activity against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, highlighting their potential as leads in anticancer programs (Abu Thaher et al., 2012).

Structural Analysis for Synthesis Optimization

Szlachcic et al. (2020) combined X-ray diffraction measurements and DFT calculations to analyze the molecular structure of pyrazole derivatives. This study aids in understanding the high-temperature requirements for reductive cyclization of these compounds, crucial for creating substituted 1H-pyrazolo[3,4-b]quinoxalines (Szlachcic et al., 2020).

Apoptosis Induction and Anti-infective Properties

Bansal et al. (2020) reported the synthesis of thiazole clubbed pyrazole derivatives that showed promising in vitro anti-infective and cytotoxic activities. Some derivatives induced significant apoptosis in germ cells of Capra hircus, indicating their potential as anti-infective agents and apoptosis inducers (Bansal et al., 2020).

Antimicrobial Activities

Research by Ragavan et al. (2010) on novel 1,5-diaryl pyrazole derivatives, including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, demonstrated good antibacterial and antifungal activity against a range of pathogens, indicating the potential for these compounds in antimicrobial applications (Ragavan et al., 2010).

Dual Antagonist Synthesis

LiangJimmy et al. (2011) developed an efficient route to synthesize a potent 5HT7/5HT2 dual antagonist, highlighting the utility of pyrazole derivatives in synthesizing dual-action drugs (LiangJimmy et al., 2011).

Crystal Structure Analysis

The crystal structure of various pyrazole compounds, including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was characterized by Loh et al. (2013), providing valuable insights into the structural aspects of these molecules (Loh et al., 2013).

Safety and Hazards

Safety data sheets suggest avoiding dust formation and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The synthesis methods for this compound are still being developed and optimized . It is also a subject of ongoing research in various fields of organic chemistry .

properties

IUPAC Name

5-(2-fluorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDWZILWJQGLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395285
Record name 5-(2-fluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluorophenyl)-1H-pyrazol-3-amine

CAS RN

502132-86-7
Record name 5-(2-fluorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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